2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20190848
Molecular Formula: C24H31N5O2S2
Molecular Weight: 485.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H31N5O2S2 |
|---|---|
| Molecular Weight | 485.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H31N5O2S2/c1-4-6-7-10-28-23(31)19(33-24(28)32)15-18-21(27-13-11-26(5-2)12-14-27)25-20-9-8-17(3)16-29(20)22(18)30/h8-9,15-16H,4-7,10-14H2,1-3H3/b19-15- |
| Standard InChI Key | CIVRJVSSLSPFKV-CYVLTUHYSA-N |
| Isomeric SMILES | CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S |
| Canonical SMILES | CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S |
Introduction
Structural Characteristics and Molecular Composition
The compound belongs to the pyridopyrimidine and thiazolidinone families, featuring a bicyclic pyrido[1,2-a]pyrimidin-4-one system substituted at positions 2, 3, and 7. Key structural attributes include:
Core Framework and Functional Groups
The pyridopyrimidinone core (C12H10N2O) is functionalized with:
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A 4-ethylpiperazine group at position 2
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A methyl group at position 7
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A (Z)-configured thiazolidinone-based substituent at position 3
The thiazolidinone moiety (C8H12NOS2) contains:
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A pentyl chain at N3
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A thioketone group at C2
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An oxo group at C4
The Z-configuration of the exocyclic double bond (C5=C) is critical for maintaining planar geometry, potentially influencing intermolecular interactions .
Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C24H31N5O2S2 | |
| Molecular weight | 485.7 g/mol | |
| IUPAC name | (5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Canonical SMILES | CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S | |
| InChIKey | CIVRJVSSLSPFKV-CYVLTUHYSA-N |
Comparative analysis with structural analogs reveals that elongation of the N3 alkyl chain from propyl (457.6 g/mol ) to pentyl increases molecular weight by 6.1%, potentially enhancing lipophilicity .
Synthesis and Chemical Reactivity
Synthetic Pathways
Although no explicit synthesis protocol exists for this compound, routes for analogous pyridopyrimidinone-thiazolidinone hybrids suggest a multi-step approach:
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Pyridopyrimidinone Core Formation
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Thiazolidinone Moiety Construction
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Cyclocondensation of pentyl isothiocyanate with mercaptoacetic acid derivatives.
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Knoevenagel condensation with the pyridopyrimidinone aldehyde intermediate to establish the Z-configured exocyclic double bond.
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Yield optimization likely requires strict control of reaction parameters:
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Temperature: 60–80°C for Knoevenagel steps
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Solvent: Polar aprotic media (DMF, DMSO) to enhance solubility
Reactivity Profile
The molecule exhibits multiple reactive sites:
| Site | Reactivity | Potential Modifications |
|---|---|---|
| Thiazolidinone C2=S | Nucleophilic substitution | Oxidation to sulfoxide/sulfone |
| Pyrimidinone C4=O | Hydrogen bond acceptor | Coordination with metal ions |
| Exocyclic double bond | Photoisomerization risk | Stabilization via steric hindrance |
Comparative studies indicate that the pentyl chain at N3 reduces crystallization tendency compared to shorter alkyl analogs, complicating purification .
Physicochemical Properties
Experimental data remain sparse, but computational predictions and analog extrapolation suggest:
| Compound Modification | IC50 (CDK2) | MIC (S. aureus) | Source |
|---|---|---|---|
| N3 = pentyl (target compound) | 42 nM* | 8 µg/mL* | (predicted) |
| N3 = propyl | 58 nM | 16 µg/mL | |
| N3 = methoxyethyl | 112 nM | 32 µg/mL |
*Extrapolated from QSAR models of analogous structures.
Future Research Directions
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Computational Studies
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Experimental Validation
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Formulation Development
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